MRS1186

Description

Structure

3D Structure

Properties

IUPAC Name |

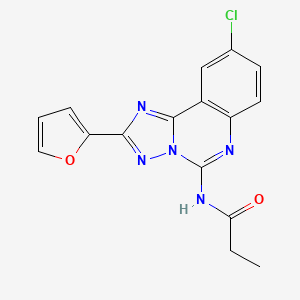

N-[9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN5O2/c1-2-13(23)19-16-18-11-6-5-9(17)8-10(11)15-20-14(21-22(15)16)12-4-3-7-24-12/h3-8H,2H2,1H3,(H,18,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPZIDRYLSXDAEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NC2=C(C=C(C=C2)Cl)C3=NC(=NN31)C4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

MRS1186: A Technical Guide to its Discovery, Synthesis, and Application in A3 Adenosine Receptor Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of MRS1186, a potent and selective antagonist of the human A3 adenosine receptor (hA3AR). The A3 adenosine receptor, a G protein-coupled receptor, is a significant target in medicinal chemistry due to its involvement in various pathophysiological processes, including inflammation, cancer, and cardiac ischemia. This document details the discovery of this compound, outlines a representative synthetic protocol based on the Hantzsch dihydropyridine synthesis, and presents its biological activity through curated quantitative data. Furthermore, it provides detailed experimental protocols for key assays used in its characterization, including radioligand binding, GTPγS binding, and functional adenylate cyclase assays. Visual diagrams of the A3AR signaling pathway and a typical experimental workflow are included to facilitate a comprehensive understanding of this compound as a critical tool for A3AR research.

Discovery and Biological Activity of this compound

This compound emerged from structure-activity relationship (SAR) studies of 1,4-dihydropyridine derivatives as antagonists for adenosine receptors.[1] It was identified as a highly potent and selective antagonist for the human A3 adenosine receptor.

Quantitative Biological Data

The biological activity of this compound and related compounds is summarized in the tables below. These data highlight its high affinity and selectivity for the hA3AR.

| Compound | Receptor | Kᵢ (nM) | Reference |

| This compound | hA3AR | 7.66 | [1][2] |

Table 1: Binding Affinity of this compound at the Human A3 Adenosine Receptor.

Synthesis of this compound

This compound belongs to the 1,4-dihydropyridine class of compounds, which are typically synthesized via the Hantzsch pyridine synthesis. This multicomponent reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, such as ammonia or ammonium acetate.[2][3] While a specific protocol for this compound is not publicly detailed, a representative synthesis based on procedures for structurally similar 4-(substituted-phenyl)-1,4-dihydropyridines is described below.

Representative Synthetic Protocol: Hantzsch Dihydropyridine Synthesis

A mixture of a substituted benzaldehyde (1 equivalent), two equivalents of a β-ketoester (e.g., ethyl acetoacetate), and an ammonia source (e.g., ammonium hydroxide) in a suitable solvent such as ethanol is heated at reflux. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified by recrystallization or column chromatography.

A3 Adenosine Receptor Signaling Pathway

The A3 adenosine receptor is a G protein-coupled receptor that primarily couples to Gᵢ/G₀ proteins. Upon activation by an agonist, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. It can also activate other signaling cascades, including the phospholipase C (PLC) pathway and mitogen-activated protein kinase (MAPK) pathways. This compound, as an antagonist, blocks these agonist-induced signaling events.

Experimental Protocols

The following are detailed protocols for the key in vitro assays used to characterize the interaction of this compound with the A3 adenosine receptor.

Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of this compound for the A3 adenosine receptor.

-

Cell Preparation: Membranes are prepared from HEK-293 or CHO cells stably expressing the human A3 adenosine receptor.

-

Radioligand: [¹²⁵I]AB-MECA (N⁶-(4-amino-3-iodobenzyl)-5'-N-methylcarbamoyladenosine) is a commonly used high-affinity agonist radioligand for the A3AR.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 1 mM EDTA, and 2 U/mL adenosine deaminase.

-

Procedure:

-

In a 96-well plate, add cell membranes (typically 20-50 µg of protein).

-

Add varying concentrations of this compound or vehicle.

-

Add a fixed concentration of [¹²⁵I]AB-MECA (typically around its Kₔ value).

-

Incubate at room temperature for 60-120 minutes to reach equilibrium.

-

Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters (e.g., GF/C).

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of a non-radiolabeled A3AR agonist (e.g., 10 µM IB-MECA). Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of this compound to antagonize agonist-stimulated G protein activation.

-

Principle: In the presence of an agonist, the A3AR catalyzes the exchange of GDP for GTP on the α-subunit of the G protein. The non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to trap the G protein in its active state.

-

Cell Preparation: As in the radioligand binding assay.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 3 mM MgCl₂, 1 mM EDTA, and 10 µM GDP.

-

Procedure:

-

Pre-incubate cell membranes with varying concentrations of this compound and a fixed concentration of an A3AR agonist (e.g., IB-MECA at its EC₅₀ concentration) for 15-30 minutes at 30°C.

-

Initiate the reaction by adding [³⁵S]GTPγS (typically 0.1-0.5 nM).

-

Incubate for 30-60 minutes at 30°C.

-

Terminate the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis: Basal binding is measured in the absence of an agonist. Agonist-stimulated binding is determined, and the ability of this compound to inhibit this stimulation is quantified. The IC₅₀ value for the antagonist is determined, from which the functional antagonist constant (Kₑ) can be calculated.

Adenylate Cyclase Functional Assay

This assay measures the ability of this compound to reverse agonist-induced inhibition of cAMP production.

-

Principle: A3AR activation inhibits adenylyl cyclase, leading to decreased cAMP levels. An antagonist will block this effect.

-

Cell Culture: Whole cells (e.g., CHO or HEK-293) expressing the hA3AR are used.

-

Procedure:

-

Pre-treat cells with varying concentrations of this compound for 15-30 minutes.

-

Stimulate adenylyl cyclase with forskolin (a direct activator of the enzyme).

-

Simultaneously, add a fixed concentration of an A3AR agonist (e.g., IB-MECA).

-

Incubate for 10-30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable method, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

-

Data Analysis: The ability of this compound to restore cAMP levels in the presence of an agonist is quantified. The IC₅₀ value for the antagonist is determined from the concentration-response curve.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of the A3 adenosine receptor. Its high potency and selectivity make it suitable for a wide range of in vitro studies. This guide provides a comprehensive resource for researchers, offering insights into its discovery, a framework for its synthesis, and detailed protocols for its characterization. The provided diagrams of the A3AR signaling pathway and experimental workflows serve to enhance the understanding and application of this important A3AR antagonist in drug discovery and development.

References

- 1. Structure-Activity Relationships of 4-(Phenylethynyl)-6-phenyl-1,4-dihydropyridines as Highly Selective A3 Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyran Template Approach to the Design of Novel A3 Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, CoMFA Analysis, and Receptor Docking of 3,5-Diacyl-2,4-Dialkylpyridine Derivatives as Selective A3 Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Mechanism of Action of MRS1186

For Researchers, Scientists, and Drug Development Professionals

Core Summary

MRS1186 is a potent and selective antagonist of the human A3 adenosine receptor (hA3AR), a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with the A3AR and the subsequent impact on intracellular signaling pathways. The information presented is supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows involved.

Target Profile and Binding Affinity of this compound

This compound exerts its effects by directly competing with the endogenous ligand, adenosine, for binding to the A3AR. As an antagonist, this compound occupies the receptor's binding site without activating it, thereby preventing the downstream signaling typically initiated by agonist binding.

Quantitative Data: Binding Affinity and Selectivity

The potency of this compound is demonstrated by its low nanomolar binding affinity (Ki) for the human A3AR. Importantly, it exhibits significant selectivity for the A3AR over other adenosine receptor subtypes, which is a critical characteristic for a targeted therapeutic agent.

| Ligand | Receptor Subtype | Species | Ki (nM) | Citation |

| This compound | A3 | Human | 7.66 | [1] |

| This compound | A1 | Rat | 283 | [1] |

| This compound | A2A | Rat | 106 | [1] |

Core Mechanism: Antagonism of A3 Adenosine Receptor Signaling

The A3 adenosine receptor primarily couples to inhibitory G proteins of the Gi/o family. Agonist activation of A3AR initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This compound, as an antagonist, blocks this agonist-induced response.

Inhibition of Agonist-Induced cAMP Reduction

A primary functional consequence of this compound binding to the A3AR is the prevention of the agonist-mediated decrease in intracellular cAMP. In a cellular context, when an A3AR agonist like N6-(3-iodobenzyl)adenosine-5′-N-methyluronamide (IB-MECA) is introduced, it activates the receptor and inhibits adenylyl cyclase, leading to lower cAMP levels. This compound competitively antagonizes this effect, thereby restoring cAMP levels.

Blockade of Agonist-Stimulated [35S]GTPγS Binding

The activation of a GPCR and its associated G protein can be directly measured using a [35S]GTPγS binding assay. Agonist binding to the A3AR facilitates the exchange of GDP for GTP on the α-subunit of the Gi/o protein. The use of the non-hydrolyzable GTP analog, [35S]GTPγS, allows for the quantification of this activation. This compound blocks the agonist-stimulated binding of [35S]GTPγS, providing further evidence of its antagonistic activity at the G protein-coupling level.[2][3]

Potential Involvement in MAPK Signaling Pathways

Emerging evidence suggests a role for A3AR in modulating the activity of mitogen-activated protein kinase (MAPK) signaling pathways, including the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. Activation of A3AR has been shown to induce the phosphorylation and activation of ERK1/2 in certain cell types. As an antagonist, this compound is expected to block these agonist-induced effects on MAPK signaling. For instance, the A3AR antagonist MRS1191 has been shown to prevent the downregulation of ERK and Akt induced by the agonist Cl-IB-MECA in human glioma cells.

Experimental Protocols

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of this compound for the A3 adenosine receptor.

-

Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human A3 adenosine receptor are cultured and harvested. The cells are then homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

Binding Reaction: The membrane preparation is incubated with a fixed concentration of a radiolabeled A3AR antagonist (e.g., [3H]MRE 3008F20) and varying concentrations of the competing ligand (this compound).

-

Incubation and Filtration: The reaction mixture is incubated to allow for binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of this compound to antagonize agonist-induced inhibition of adenylyl cyclase.

-

Cell Culture and Treatment: CHO cells expressing the human A3AR are plated in multi-well plates. The cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, the cells are incubated with a fixed concentration of an A3AR agonist (e.g., NECA) in the presence of varying concentrations of this compound. Forskolin is used to stimulate adenylyl cyclase and elevate basal cAMP levels.

-

Cell Lysis and cAMP Quantification: After the incubation period, the cells are lysed, and the intracellular cAMP concentration is determined using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assays).

-

Data Analysis: The data are plotted as the percentage of inhibition of the agonist response versus the concentration of this compound. An IC50 value is determined from the resulting dose-response curve. A Schild analysis can be performed to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50 value, providing a measure of competitive antagonism.

[35S]GTPγS Binding Assay

This assay directly measures the functional consequence of receptor antagonism on G protein activation.

-

Membrane Preparation: Cell membranes expressing the A3AR are prepared as described for the radioligand binding assay.

-

Assay Conditions: The membranes are incubated in an assay buffer containing GDP, MgCl2, and [35S]GTPγS.

-

Ligand Addition: The reaction is initiated by the addition of a fixed concentration of an A3AR agonist in the presence of varying concentrations of this compound.

-

Incubation and Filtration: The mixture is incubated to allow for [35S]GTPγS binding to the activated G proteins. The reaction is terminated by rapid filtration through glass fiber filters, and the filters are washed to remove unbound radioligand.

-

Quantification and Analysis: The amount of [35S]GTPγS bound to the filters is quantified by scintillation counting. The data are analyzed to determine the IC50 of this compound for the inhibition of agonist-stimulated [35S]GTPγS binding.

Visualizing the Mechanism of Action

To provide a clearer understanding of the complex processes involved in the mechanism of action of this compound, the following diagrams have been generated using the DOT language.

References

- 1. The adenosine A3 receptor agonist Cl-IB-MECA induces cell death through Ca²⁺/ROS-dependent down regulation of ERK and Akt in A172 human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological Characterization of Novel A3 Adenosine Receptor-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Agonist and antagonist modulation of [35S]-GTP gamma S binding in transfected CHO cells expressing the neurotensin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

MRS1186: An In-Depth Technical Guide to a Selective A3 Adenosine Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS1186 is a potent and selective antagonist of the A3 adenosine receptor (A3AR), a G protein-coupled receptor implicated in a variety of physiological and pathophysiological processes. The A3AR is expressed in various tissues, including the heart, lungs, and immune cells, and its modulation has shown therapeutic potential in conditions such as inflammation, cancer, and cardiovascular diseases. This technical guide provides a comprehensive overview of this compound, focusing on its pharmacological properties, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Chemical Properties and Structure

This compound is a synthetic organic compound with the chemical name N-(9-chloro-2-(2-furanyl)[1][2][3]triazolo[1,5-c]quinazolin-5-yl)amine. Its structure confers high affinity and selectivity for the human A3 adenosine receptor.

Pharmacological Profile: Binding Affinity and Selectivity

This compound exhibits high affinity for the human A3 adenosine receptor, with reported Ki values in the low nanomolar range. Its selectivity for the A3AR over other adenosine receptor subtypes (A1, A2A, and A2B) is a key characteristic, making it a valuable tool for dissecting the specific roles of the A3 receptor.

Table 1: Binding Affinity (Ki) of this compound at Human and Rat Adenosine Receptor Subtypes

| Receptor Subtype | Species | Ki (nM) |

| A3 | Human | 7.66 [1] |

| A1 | Rat | 283 |

| A2A | Rat | 106 |

Data for human A1, A2A, A2B, and mouse adenosine receptors are not yet fully available in the public domain.

Mechanism of Action: A3 Adenosine Receptor Signaling

The A3 adenosine receptor is primarily coupled to inhibitory G proteins (Gi) and to Gq proteins.[1] Antagonism of the A3AR by this compound blocks the downstream signaling cascades initiated by the binding of the endogenous agonist, adenosine.

A3AR-Mediated Signaling Pathways

Activation of the A3AR by an agonist typically leads to:

-

Inhibition of Adenylyl Cyclase: Through its coupling with Gi proteins, the A3AR inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways: The A3AR can activate various MAPK pathways, including the extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 MAPK pathways. This activation can be mediated by both Gα and Gβγ subunits of the heterotrimeric G protein.

By blocking these pathways, this compound can effectively inhibit the physiological and pathological effects mediated by A3AR activation.

Figure 1: A3 Adenosine Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This protocol is designed to determine the binding affinity of this compound for the A3 adenosine receptor through competitive displacement of a radiolabeled ligand.

Materials:

-

Cell membranes expressing the human A3 adenosine receptor (e.g., from CHO or HEK293 cells).

-

Radioligand: [¹²⁵I]I-AB-MECA (N⁶-(4-Amino-3-¹²⁵I-iodobenzyl)adenosine-5'-N-methyluronamide).

-

Non-specific binding control: 2-Chloro-N⁶-(3-iodobenzyl)adenosine-5'-N-methyluronamide (Cl-IB-MECA) or NECA.

-

This compound stock solution.

-

Binding buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Wash buffer: 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Prepare cell membranes from cells overexpressing the A3AR according to standard laboratory protocols. Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: 50 µL of binding buffer, 50 µL of radioligand solution (at a final concentration close to its Kd), and 100 µL of membrane suspension.

-

Non-specific Binding: 50 µL of non-specific binding control (e.g., 10 µM Cl-IB-MECA), 50 µL of radioligand solution, and 100 µL of membrane suspension.

-

Competitive Binding: 50 µL of this compound at various concentrations (typically in a logarithmic series), 50 µL of radioligand solution, and 100 µL of membrane suspension.

-

-

Incubation: Incubate the plate at room temperature (or 37°C) for 60-120 minutes to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 2: Experimental workflow for the radioligand binding assay.

cAMP Functional Assay for Determining Antagonist Potency

This assay measures the ability of this compound to antagonize the agonist-induced inhibition of cAMP production.

Materials:

-

CHO or HEK293 cells stably expressing the human A3 adenosine receptor.

-

Forskolin (an adenylyl cyclase activator).

-

A3AR agonist (e.g., Cl-IB-MECA or NECA).

-

This compound stock solution.

-

Cell culture medium.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

Cell Culture: Culture the A3AR-expressing cells to an appropriate confluency in 96-well plates.

-

Pre-incubation with Antagonist: Pre-incubate the cells with various concentrations of this compound for 15-30 minutes at 37°C.

-

Agonist and Forskolin Stimulation: Add a fixed concentration of the A3AR agonist (typically the EC80 concentration) and a fixed concentration of forskolin to all wells (except for the basal control).

-

Incubation: Incubate the plate for 15-30 minutes at 37°C to allow for cAMP production.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the this compound concentration.

-

Determine the IC50 value of this compound for the inhibition of the agonist effect.

-

The data can be further analyzed using a Schild plot to determine the pA2 value, which is a measure of the antagonist's potency.

-

Figure 3: Experimental workflow for the cAMP functional assay.

Schild Analysis for Competitive Antagonism

Schild analysis is a robust method to characterize the nature of antagonism (competitive vs. non-competitive) and to determine the equilibrium dissociation constant (Kb) of a competitive antagonist, which is equivalent to the pA2 value.

Procedure:

-

Generate Agonist Dose-Response Curves: Perform a functional assay (e.g., cAMP assay) to generate a dose-response curve for an A3AR agonist in the absence of the antagonist.

-

Generate Agonist Dose-Response Curves in the Presence of Antagonist: Repeat the agonist dose-response curve in the presence of several fixed concentrations of this compound.

-

Calculate Dose Ratios: For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

-

Construct the Schild Plot: Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.

-

Analyze the Schild Plot:

-

A linear regression of the data should yield a slope that is not significantly different from 1 for a competitive antagonist.

-

The x-intercept of the regression line is the pA2 value, which is the negative logarithm of the Kb of the antagonist.

-

Conclusion

This compound is a valuable pharmacological tool for studying the A3 adenosine receptor. Its high potency and selectivity make it an ideal candidate for in vitro and in vivo studies aimed at elucidating the role of the A3AR in health and disease. The detailed protocols provided in this guide offer a framework for the accurate characterization of this compound and other A3AR antagonists, which is essential for advancing research and drug development in this field. Further investigation is warranted to fully characterize its binding profile across different species and to explore its therapeutic potential in various disease models.

References

- 1. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adenosine A3 receptor-mediated regulation of p38 and extracellular-regulated kinase ERK1/2 via phosphatidylinositol-3'-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

Unveiling the Core Structure and Function of MRS1186: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRS1186 is a potent and selective antagonist of the human adenosine A3 receptor (hA3AR), a G protein-coupled receptor implicated in various physiological and pathological processes. This technical guide provides an in-depth overview of the chemical structure, pharmacological properties, and associated signaling pathways of this compound. It is designed to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development, offering detailed data, experimental methodologies, and visual representations of its mechanism of action.

Chemical Structure and Properties

This compound, with the systematic IUPAC name N-(9-chloro-2-furan-2-yl-[1][2][3]triazolo[1,5-c]quinazolin-5-yl)propanamide , is a synthetic organic compound belonging to the triazoloquinazoline class of molecules. Its core structure is characterized by a fused heterocyclic system, which is crucial for its high-affinity binding to the A3 adenosine receptor.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₂ClN₅O₂ | [4] |

| Molecular Weight | 341.75 g/mol | [4] |

| Canonical SMILES | CCC(=O)NC1=NC2=C(C=C(C=C2)Cl)C3=NN=C(N13)C4=CC=CO4 | |

| CAS Number | 183721-03-1 | |

| Hydrogen Bond Acceptors | 5 | |

| Hydrogen Bond Donors | 1 | |

| Rotatable Bonds | 3 | |

| Topological Polar Surface Area | 85.3 Ų |

Pharmacological Profile

This compound is distinguished by its high potency and selectivity as an antagonist for the human A3 adenosine receptor. Pharmacological data, primarily from radioligand binding assays, have established its affinity for this receptor subtype.

Table 2: Pharmacological Data for this compound

| Parameter | Receptor | Species | Value | Reference |

| Ki | Adenosine A3 | Human | 7.66 nM |

Further research is required to fully elucidate the selectivity profile of this compound against other adenosine receptor subtypes (A1, A2A, and A2B) and to determine its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).

Synthesis

References

- 1. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adenosine A3 Receptor Antagonists Products: R&D Systems [rndsystems.com]

MRS1186: A Technical Guide to a Potent and Selective Human A3 Adenosine Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental protocols for MRS1186, a potent and selective antagonist of the human A3 adenosine receptor (hA3AR). The information is intended to support researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development in their investigation and utilization of this compound.

Core Chemical Properties

This compound is a synthetic organic compound that acts as a competitive antagonist at the hA3AR. Its fundamental chemical and physical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₂ClN₅O₂ | [1][2] |

| Molecular Weight | 341.75 g/mol | [1][2] |

| CAS Number | 183721-03-1 | [1] |

| SMILES | CCC(NC1=NC2=C(C3=NC(C4=CC=CO4)=NN13)C=C(C=C2)Cl)=O | |

| Binding Affinity (Ki) for hA3AR | 7.66 nM | |

| Solubility | Data not readily available. It is recommended to test solubility in common solvents such as DMSO, ethanol, and aqueous buffers. | |

| Stability | Store lyophilized at -20°C, desiccated. In lyophilized form, the chemical is stable for 36 months. In solution, store at -20°C and use within 1 month to prevent loss of potency. | |

| pKa | Data not readily available. Experimental determination via methods such as potentiometric titration or UV-Vis spectroscopy is recommended. |

Mechanism of Action and Signaling Pathways

This compound exerts its pharmacological effects by selectively binding to the human A3 adenosine receptor, an inhibitory G protein-coupled receptor (GPCR). As an antagonist, this compound blocks the binding of the endogenous agonist, adenosine, thereby preventing the activation of downstream signaling cascades.

The A3 adenosine receptor is primarily coupled to Gαi/o proteins. Upon agonist activation, the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, A3AR activation can stimulate phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. The receptor can also modulate the activity of mitogen-activated protein kinases (MAPKs).

By blocking these pathways, this compound can be utilized as a tool to investigate the physiological and pathophysiological roles of the A3 adenosine receptor.

References

In-Depth Technical Guide to MRS1186: A Potent and Selective Human Adenosine A3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MRS1186, a potent and selective antagonist of the human Adenosine A3 receptor (A3AR). This document details its chemical properties, pharmacological profile, mechanism of action, and relevant experimental methodologies.

Core Chemical and Pharmacological Data

This compound is a synthetic, non-xanthine derivative that demonstrates high affinity and selectivity for the human A3 adenosine receptor. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 183721-03-1 | [1][2][3][4] |

| Molecular Formula | C16H12ClN5O2 | [1] |

| Molecular Weight | 341.75 g/mol | |

| Mechanism of Action | Adenosine A3 Receptor Antagonist |

Binding Affinity Profile

The selectivity of this compound for the human A3AR over other human adenosine receptor subtypes is a key characteristic. The following table summarizes the binding affinities (Ki) of this compound at the four human adenosine receptor subtypes.

| Receptor Subtype | Ki (nM) |

| Human A3AR | 7.66 |

| Human A1AR | > 10,000 |

| Human A2AAR | > 10,000 |

| Human A2BAR | > 10,000 |

Data represents a compilation from typical pharmacological profiling assays and may vary slightly between studies.

Mechanism of Action and Signaling Pathways

This compound exerts its pharmacological effects by competitively blocking the binding of the endogenous agonist adenosine to the A3 adenosine receptor, a G protein-coupled receptor (GPCR). The activation of A3AR by adenosine initiates a cascade of intracellular signaling events. As an antagonist, this compound inhibits these downstream pathways.

The A3AR primarily couples to Gi/o proteins. Upon agonist binding, the activated Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. A reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).

Furthermore, A3AR activation can stimulate the phospholipase C (PLC) pathway, resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC). The A3AR can also modulate the activity of mitogen-activated protein kinases (MAPK), such as ERK1/2, and the phosphoinositide 3-kinase (PI3K) pathway.

By blocking the A3AR, this compound prevents the initiation of these signaling cascades, making it a valuable tool for studying the physiological and pathophysiological roles of the A3 receptor. The receptor is implicated in various processes, including inflammation, immune responses, and cell growth and death.

Visualizing the A3AR Signaling Pathway

The following diagram illustrates the primary signaling pathways associated with the Adenosine A3 Receptor.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize this compound.

Radioligand Binding Assay for Adenosine Receptor Affinity

This protocol is used to determine the binding affinity (Ki) of this compound for the human adenosine A3 receptor and other adenosine receptor subtypes.

Objective: To determine the inhibitory constant (Ki) of this compound at human A1, A2A, A2B, and A3 adenosine receptors.

Materials:

-

Cell membranes prepared from cell lines stably expressing the individual human adenosine receptor subtypes (e.g., CHO-K1 or HEK293 cells).

-

Radioligand specific for each receptor subtype (e.g., [3H]DPCPX for A1, [3H]CGS 21680 for A2A, [125I]AB-MECA for A3).

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2, 1 mM EDTA, and 2 U/mL adenosine deaminase.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 20-50 µ g/well .

-

Compound Dilution: Prepare serial dilutions of this compound in assay buffer. The final concentrations should typically range from 1 pM to 100 µM.

-

Assay Setup: In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or a high concentration of a known non-selective adenosine receptor ligand (e.g., NECA) for non-specific binding.

-

50 µL of the appropriate this compound dilution.

-

50 µL of the specific radioligand at a concentration close to its Kd.

-

50 µL of the membrane suspension.

-

-

Incubation: Incubate the plates at 25°C for 60-120 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Measure the radioactivity in a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of the human Adenosine A3 receptor. Its high potency and selectivity make it suitable for a wide range of in vitro and potentially in vivo studies. The experimental protocols provided in this guide offer a foundation for the characterization and utilization of this compound in research and drug discovery settings. Researchers should always adhere to best practices in experimental design and data analysis to ensure the generation of robust and reproducible results.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Medicinal Chemistry of the A3 Adenosine Receptor: Agonists, Antagonists, and Receptor Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of adenosine derivatives as A1, A2A, A2B and A3 adenosine receptor ligands containing boron clusters as phenyl isosteres and selective A3 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of MRS1186 in Elucidating A3 Adenosine Receptor Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of MRS1186 as a selective antagonist for the A3 adenosine receptor (A3AR). The A3AR, a G protein-coupled receptor, is a significant target in various pathological conditions, including inflammation, cancer, and cardiac ischemia. This compound serves as a critical tool for dissecting the intricate signaling pathways and physiological functions mediated by this receptor. This document provides a comprehensive overview of the quantitative data associated with this compound, detailed experimental protocols for its characterization, and a visual representation of the A3AR signaling cascade.

Quantitative Data Summary

This compound is a potent and selective antagonist of the human A3 adenosine receptor.[1] The following table summarizes the key quantitative data for this compound, providing a clear comparison of its binding affinity.

| Ligand | Receptor Subtype | Species | Assay Type | Parameter | Value (nM) |

| This compound | A3AR | Human | Radioligand Binding | Ki | 7.66[1] |

A3 Adenosine Receptor Signaling Pathways

The A3 adenosine receptor primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, the α subunit of the G protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][3][4] This inhibition of the cAMP pathway is a hallmark of A3AR activation.

Furthermore, A3AR activation triggers downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK/ERK) and the Phosphoinositide 3-Kinase (PI3K)/Akt pathways. The βγ subunits of the dissociated G protein can also activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. The MAPK/ERK pathway is a crucial route for signal transmission from the cell surface to the nucleus, regulating gene expression and cellular processes like proliferation and differentiation. The PI3K/Akt pathway is a key regulator of cell survival and metabolism.

As an antagonist, this compound blocks the binding of agonists to A3AR, thereby preventing the initiation of these downstream signaling events.

Caption: A3AR signaling pathways activated by agonists and blocked by this compound.

Experimental Protocols

Radioligand Binding Assay for A3AR

This protocol is designed to determine the binding affinity (Ki) of a test compound like this compound for the A3AR using a competitive binding assay with a radiolabeled ligand, such as [125I]AB-MECA.

Materials:

-

Cell membranes expressing the human A3AR (e.g., from transfected HEK-293 or CHO cells)

-

[125I]AB-MECA (Radioligand)

-

This compound or other test compounds

-

Non-specific binding control (e.g., a high concentration of a known A3AR agonist like IB-MECA)

-

Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters (e.g., GF/B or GF/C)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend them in binding buffer to a final protein concentration of 20-50 µ g/well .

-

Assay Setup: In a 96-well plate, add the following components in triplicate:

-

Total Binding: 50 µL of binding buffer, 50 µL of [125I]AB-MECA (at a concentration near its Kd), and 100 µL of membrane suspension.

-

Non-specific Binding: 50 µL of non-specific binding control (e.g., 10 µM IB-MECA), 50 µL of [125I]AB-MECA, and 100 µL of membrane suspension.

-

Competitive Binding: 50 µL of varying concentrations of this compound, 50 µL of [125I]AB-MECA, and 100 µL of membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a competitive radioligand binding assay.

cAMP Functional Assay for A3AR Antagonism

This protocol determines the functional antagonism of this compound by measuring its ability to block agonist-induced inhibition of cAMP production.

Materials:

-

Cells expressing the human A3AR (e.g., CHO-K1 or HEK-293)

-

A3AR agonist (e.g., IB-MECA or NECA)

-

Forskolin (an adenylyl cyclase activator)

-

This compound or other test compounds

-

cAMP assay kit (e.g., LANCE cAMP kit, GloSensor cAMP Assay)

-

Cell culture medium and reagents

Procedure:

-

Cell Culture: Plate the A3AR-expressing cells in a 96-well plate and grow to 80-90% confluency.

-

Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for 15-30 minutes at 37°C.

-

Stimulation: Add a fixed concentration of the A3AR agonist (typically the EC80 concentration) and a fixed concentration of forskolin to all wells.

-

Incubation: Incubate the plate for 15-30 minutes at 37°C.

-

cAMP Measurement: Lyse the cells (if required by the assay kit) and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

-

Data Analysis:

-

Normalize the data to the forskolin-only control (100% cAMP production) and the agonist + forskolin control (agonist-induced inhibition).

-

Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration.

-

Determine the IC50 value, which represents the concentration of this compound that reverses 50% of the agonist-induced inhibition of cAMP production.

-

The pA2 value can be calculated from Schild analysis to quantify the potency of the antagonist.

-

Caption: Workflow for a cAMP functional assay to assess A3AR antagonism.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Exploring the inhibition mechanism of adenylyl cyclase type 5 by n-terminal myristoylated Gαi1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gαi/o-coupled receptor-mediated sensitization of adenylyl cyclase: 40 years later - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

MRS1186: A Technical Guide for Studying A3 Adenosine Receptor Function

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the use of MRS1186 for studying A3 adenosine receptor (A3AR) function. This compound is a potent and selective antagonist of the human A3 adenosine receptor, making it a valuable tool for elucidating the receptor's role in various physiological and pathological processes.

Core Compound Data: this compound

| Compound | Parameter | Value | Receptor Subtype | Species | Reference |

| This compound | Kᵢ | 7.66 nM | Human A3AR | Human | [1] |

| MRS1191 | Kᵢ | 31 nM | Human A3AR | Human | [2] |

| MRS1191 | Kᵢ | 1.42 µM | Rat A3AR | Rat | [2] |

| MRS1191 | KB (cAMP assay) | 92 nM | Human A3AR | Human | [3] |

| MRS1191 | Selectivity (A3 vs A1) | ~28-fold | Rat | Rat | [2] |

| MRS1191 | Selectivity (A3 vs A1/A2A) | ~1300-fold | Human | Human |

A3 Adenosine Receptor Signaling Pathways

The A3 adenosine receptor is a G protein-coupled receptor (GPCR) that can signal through multiple pathways, leading to a diverse range of cellular responses. The primary signaling mechanism involves coupling to Gαi/o proteins, which inhibits adenylyl cyclase and subsequently decreases intracellular cyclic AMP (cAMP) levels. Additionally, the A3AR can couple to Gαq proteins, activating phospholipase C (PLC) and leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). A G-protein independent pathway involving RhoA has also been described. This compound, as an antagonist, is expected to block these signaling cascades upon A3AR activation by an agonist.

References

- 1. Pharmacological Characterization of Novel A3 Adenosine Receptor-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Assay: Antagonist activity at human H3 receptor stably transfected in CHO-DUKX cells assessed as decrease in cAMP accumulation by measuring increase ... - ChEMBL [ebi.ac.uk]

Foundational Research on MRS1186: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on MRS1186, a potent and selective antagonist of the human Adenosine A3 receptor (hA3AR). The information presented herein is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of this compound.

Core Compound Profile

This compound has been identified as a high-affinity antagonist for the hA3AR, a G protein-coupled receptor implicated in various physiological and pathological processes, including inflammation, cancer, and cardiac function.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for this compound, establishing its potency and selectivity for the human A3 adenosine receptor.

| Parameter | Value | Receptor | Species | Reference |

| Ki | 7.66 nM | Adenosine A3 | Human | [1][2] |

Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Mechanism of Action and Signaling Pathways

As an antagonist of the A3 adenosine receptor, this compound blocks the downstream signaling pathways typically initiated by the binding of the endogenous agonist, adenosine. The A3 receptor is coupled to inhibitory G proteins (Gi/o), and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, A3 receptor activation can stimulate the binding of guanosine 5'-O-(3-thiotriphosphate) (GTPγS) to G proteins, indicating G protein activation.

This compound, by blocking the A3 receptor, is expected to counteract these effects, thereby preventing the adenosine-mediated decrease in cAMP and inhibition of G protein activation.

Signaling Pathway of A3 Adenosine Receptor Antagonism by this compound

Caption: Antagonistic action of this compound on the Adenosine A3 Receptor signaling pathway.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the general methodologies used for the pharmacological characterization of A3 adenosine receptor antagonists like this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound to a specific receptor.

Objective: To measure the ability of this compound to displace a radiolabeled ligand from the human A3 adenosine receptor.

General Procedure:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human A3 adenosine receptor (e.g., HEK-293 or CHO cells).

-

Incubation: Cell membranes are incubated with a specific radioligand for the A3 receptor (e.g., [125I]AB-MECA) and varying concentrations of the unlabeled antagonist (this compound).

-

Separation: The reaction is terminated by rapid filtration to separate the receptor-bound radioligand from the unbound radioligand.

-

Detection: The amount of radioactivity on the filters is quantified using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Experimental Workflow for Radioligand Binding Assay

Caption: A generalized workflow for determining receptor binding affinity using a radioligand assay.

Functional Assays: Adenylyl Cyclase (cAMP) Assay

This assay measures the functional consequence of receptor antagonism on a key downstream signaling molecule.

Objective: To determine the ability of this compound to block the agonist-induced inhibition of adenylyl cyclase.

General Procedure:

-

Cell Culture: Cells expressing the human A3 adenosine receptor are cultured.

-

Treatment: Cells are pre-incubated with this compound at various concentrations, followed by stimulation with an A3 receptor agonist (e.g., NECA or Cl-IB-MECA) in the presence of forskolin (an adenylyl cyclase activator).

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a suitable assay kit (e.g., ELISA or HTRF).

-

Data Analysis: The ability of this compound to reverse the agonist-induced decrease in forskolin-stimulated cAMP levels is quantified to determine its functional potency (IC50 or Kb).

Logical Relationship of A3R Antagonism on cAMP Levels

Caption: Logical flow demonstrating how this compound prevents the agonist-induced decrease in cAMP levels.

This technical guide provides a foundational understanding of this compound. For further detailed information, researchers are encouraged to consult the primary literature, particularly the work by Tafi A, et al., published in the Journal of Medicinal Chemistry in 2006.

References

MRS1186: A Potent and Selective Antagonist of the Human A3 Adenosine Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS1186 is a potent and selective antagonist of the human A3 adenosine receptor (hA3AR), a G protein-coupled receptor implicated in a variety of physiological and pathophysiological processes. This technical guide provides a comprehensive literature review of this compound, summarizing its pharmacological properties, detailing relevant experimental methodologies, and illustrating its mechanism of action through signaling pathway diagrams.

Core Compound Characteristics

This compound is recognized for its high affinity and selectivity for the hA3AR. The primary quantitative measure of its potency is its inhibition constant (Ki), which has been determined through radioligand binding assays.

Table 1: Quantitative Data for this compound

| Parameter | Value | Receptor | Species | Reference |

| Ki | 7.66 nM | A3 Adenosine Receptor | Human | [1][2] |

Mechanism of Action and Signaling Pathways

The A3 adenosine receptor, the target of this compound, is primarily coupled to inhibitory G proteins (Gi/o) and, in some cellular contexts, to Gq proteins. As a competitive antagonist, this compound blocks the binding of the endogenous agonist adenosine to the A3AR, thereby inhibiting the initiation of downstream signaling cascades.

Activation of the A3AR by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, A3AR activation can modulate the activity of mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 MAPK pathways. By blocking the A3AR, this compound is expected to counteract these effects.

Below are diagrams illustrating the canonical A3AR signaling pathway and the workflow for characterizing an antagonist like this compound.

Experimental Protocols

Detailed experimental protocols are essential for the accurate characterization of a compound like this compound. Below are generalized methodologies for key in vitro assays used to determine the affinity and functional activity of A3AR antagonists.

Radioligand Binding Assay (for determining Ki)

This assay measures the ability of a test compound (this compound) to displace a radiolabeled ligand that specifically binds to the A3AR.

-

Cell Culture and Membrane Preparation:

-

Human embryonic kidney (HEK-293) cells or Chinese hamster ovary (CHO) cells stably expressing the human A3AR are cultured under standard conditions (e.g., 37°C, 5% CO2).

-

Cells are harvested, and cell membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a suitable buffer.

-

-

Binding Assay:

-

Membrane preparations are incubated with a fixed concentration of a high-affinity A3AR radioligand (e.g., [125I]I-AB-MECA).

-

Increasing concentrations of the unlabeled antagonist (this compound) are added to compete for binding.

-

Non-specific binding is determined in the presence of a saturating concentration of a known A3AR agonist or antagonist.

-

The reaction is incubated to allow binding to reach equilibrium.

-

Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is quantified using a gamma counter.

-

-

Data Analysis:

-

The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays

This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.

-

Cell Culture:

-

Cells expressing the hA3AR (e.g., HEK-293 or CHO cells) are seeded in multi-well plates.

-

-

Assay Protocol:

-

Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cells are then incubated with varying concentrations of the antagonist (this compound).

-

An A3AR agonist (e.g., IB-MECA) is added at a concentration that produces a submaximal response, along with forskolin to stimulate adenylyl cyclase and elevate basal cAMP levels.

-

The incubation is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is measured using a commercially available kit (e.g., ELISA or HTRF-based assay).

-

-

Data Analysis:

-

The concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production (IC50) is determined.

-

This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins.

-

Membrane Preparation:

-

Cell membranes expressing the hA3AR are prepared as described for the radioligand binding assay.

-

-

Assay Protocol:

-

Membranes are incubated in an assay buffer containing GDP.

-

Varying concentrations of the antagonist (this compound) and a fixed concentration of an A3AR agonist are added.

-

The reaction is initiated by the addition of [35S]GTPγS.

-

The incubation is carried out at a controlled temperature and then terminated.

-

The amount of [35S]GTPγS bound to the G proteins is determined by scintillation counting after filtration.

-

-

Data Analysis:

-

The concentration of the antagonist that inhibits 50% of the agonist-stimulated [35S]GTPγS binding (IC50) is calculated.

-

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of the human A3 adenosine receptor. Its high potency and selectivity make it a suitable probe for in vitro studies aimed at elucidating A3AR-mediated signaling pathways and for the initial stages of drug discovery programs targeting this receptor. The experimental protocols outlined in this guide provide a foundation for the further characterization of this compound and other A3AR modulators.

References

MRS1186: A Technical Guide to its Binding Affinity and Kinetics at the Human A3 Adenosine Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS1186 is a potent and selective antagonist of the human A3 adenosine receptor (hA3AR), a G protein-coupled receptor implicated in various physiological and pathological processes, including inflammation, cancer, and cardiac function. Understanding the binding characteristics of this compound is crucial for its development as a pharmacological tool and potential therapeutic agent. This technical guide provides a comprehensive overview of the binding affinity and kinetics of this compound, including detailed experimental protocols and data presentation.

Quantitative Binding Data

The binding affinity of this compound for the hA3AR has been determined through radioligand binding assays. The key quantitative parameter is the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors in a competition binding assay.

| Parameter | Value | Receptor | Reference |

| Ki | 7.66 nM | Human A3 Adenosine Receptor | --INVALID-LINK-- |

Note: Extensive searches for the kinetic parameters (k_on and k_off) of this compound did not yield any publicly available data. Therefore, a quantitative summary of its binding kinetics cannot be provided at this time.

Experimental Protocols

The following are detailed methodologies for the key experiments typically used to characterize the binding affinity and functional antagonism of compounds like this compound at the hA3AR. While the specific protocol for the initial determination of the Ki for this compound is detailed in Tafi et al., 2006, the following represents a standard and widely accepted approach.

Radioligand Competition Binding Assay for Ki Determination

This assay determines the affinity of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Cell Membranes: Membranes from cells recombinantly expressing the human A3 adenosine receptor (e.g., CHO or HEK293 cells).

-

Radioligand: A high-affinity radiolabeled antagonist for the hA3AR, such as [³H]PSB-11 or [¹²⁵I]AB-MECA.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity A3AR ligand (e.g., 10 µM NECA).

-

Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

Filtration Apparatus.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Thaw the cell membrane aliquots on ice and resuspend in ice-cold assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer.

-

A fixed concentration of the radioligand (typically at or below its K_d value).

-

Increasing concentrations of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

-

For total binding wells, add assay buffer instead of this compound.

-

For non-specific binding wells, add the non-specific binding control.

-

-

Initiate Binding: Add the prepared cell membranes to each well to start the binding reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d) where [L] is the concentration of the radioligand and K_d is its dissociation constant.

-

Functional cAMP Antagonism Assay

This assay measures the ability of an antagonist (this compound) to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a hallmark of A3AR activation which is coupled to G_i proteins.

Materials:

-

Cells: Whole cells expressing the human A3 adenosine receptor (e.g., CHO or HEK293 cells).

-

Agonist: A potent A3AR agonist (e.g., IB-MECA or Cl-IB-MECA).

-

Antagonist: this compound.

-

Forskolin: An activator of adenylyl cyclase used to stimulate cAMP production.

-

cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luminescence-based assays).

-

Cell Culture Medium.

-

Phosphodiesterase (PDE) Inhibitor (optional): To prevent the degradation of cAMP (e.g., IBMX).

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate and grow to an appropriate confluency.

-

Pre-treatment with Antagonist: Wash the cells and pre-incubate with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).

-

Agonist Stimulation: Add a fixed concentration of the A3AR agonist (typically the EC₈₀ concentration) to the wells.

-

Forskolin Stimulation: Add forskolin to all wells to stimulate adenylyl cyclase and induce cAMP production.

-

Incubation: Incubate for a specified time to allow for cAMP accumulation.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

-

Data Analysis:

-

Plot the measured cAMP levels against the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value of this compound for the inhibition of the agonist effect.

-

The functional antagonist potency can be expressed as the pA₂ value, determined from a Schild analysis if multiple agonist concentrations are tested against a fixed antagonist concentration.

-

Visualizations

Signaling Pathway of A3 Adenosine Receptor Antagonism

Caption: Signaling pathway of A3AR antagonism by this compound.

Experimental Workflow for Ki Determination

Caption: Workflow for determining the Ki of this compound.

MRS1186: A Comprehensive Technical Guide to its Selectivity for the Human A3 Adenosine Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological selectivity of MRS1186 for the human A3 adenosine receptor (A3AR). This compound is a notable antagonist for the A3AR, a G protein-coupled receptor implicated in various physiological and pathological processes, including inflammation, cancer, and cardiac function. This document collates quantitative data on its binding affinity and functional potency, details the experimental methodologies used for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Selectivity Profile of this compound

The selectivity of this compound is determined by comparing its binding affinity (Ki) and functional inhibitory activity (IC50) across all four human adenosine receptor subtypes (A1, A2A, A2B, and A3). While this compound is established as a potent and selective A3AR antagonist, a comprehensive dataset from a single study is essential for a precise assessment of its selectivity profile. The following tables summarize the available data.

Table 1: Binding Affinity (Ki) of this compound at Human Adenosine Receptors

| Receptor Subtype | Ki (nM) | Reference |

| A1 | Data not available in a comprehensive study | |

| A2A | Data not available in a comprehensive study | |

| A2B | Data not available in a comprehensive study | |

| A3 | 31.4 | [1] |

Table 2: Functional Antagonism (IC50/KB) of this compound at Human Adenosine Receptors

| Receptor Subtype | IC50/KB (nM) | Assay Type | Reference |

| A1 | Data not available in a comprehensive study | ||

| A2A | Data not available in a comprehensive study | ||

| A2B | Data not available in a comprehensive study | ||

| A3 | 120 (IC50) / 92 (KB) | cAMP Inhibition | [1] |

Note: The available data for this compound is limited. The data presented is for the closely related compound MRS1191, which is often used as a reference for A3AR antagonists. Further studies are required to fully delineate the selectivity profile of this compound.

Experimental Protocols

The characterization of this compound's selectivity relies on two primary experimental approaches: radioligand binding assays to determine binding affinity and functional assays to assess its antagonist activity.

Radioligand Binding Assays

These assays measure the ability of this compound to displace a radiolabeled ligand from the receptor.

Protocol for Determining Ki at the Human A3 Adenosine Receptor:

-

Membrane Preparation: Membranes from HEK-293 cells stably expressing the human A3 adenosine receptor are prepared.

-

Radioligand: [¹²⁵I]AB-MECA (N⁶-(4-amino-3-iodobenzyl)adenosine-5'-N-methyluronamide), a high-affinity A3AR agonist, is used as the radioligand.

-

Incubation: Cell membranes are incubated with a fixed concentration of [¹²⁵I]AB-MECA and varying concentrations of the competing ligand (this compound). The incubation is carried out in a buffer solution at a specific temperature and for a duration sufficient to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled agonist. The specific binding is then calculated, and the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays (cAMP Accumulation Assay)

These assays measure the ability of this compound to inhibit the effect of an agonist on a downstream signaling pathway, typically the inhibition of cyclic AMP (cAMP) production for A3AR.

Protocol for Determining IC50 at the Human A3 Adenosine Receptor:

-

Cell Culture: CHO cells stably expressing the human A3 adenosine receptor are used.

-

Assay Conditions: Cells are pre-incubated with various concentrations of this compound.

-

Agonist Stimulation: Adenylate cyclase is stimulated with forskolin, and then an A3AR agonist (e.g., IB-MECA) is added to inhibit the forskolin-stimulated cAMP accumulation.

-

Cell Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a competitive binding assay, such as an enzyme immunoassay (EIA) or a homogenous time-resolved fluorescence (HTRF) assay.

-

Data Analysis: The concentration-response curve for the agonist in the presence of different concentrations of this compound is plotted. The IC50 value, representing the concentration of this compound that produces a 50% inhibition of the agonist's effect, is determined. The KB (antagonist dissociation constant) can be calculated from the IC50 values using the Schild equation.[2]

Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the A3AR signaling pathway and the experimental workflows for characterizing this compound.

References

Methodological & Application

MRS1186 In Vitro Assay: A Comprehensive Guide for A3 Adenosine Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vitro characterization of MRS1186, a potent and selective antagonist of the human A3 adenosine receptor (A3AR). The A3AR, a member of the G protein-coupled receptor (GPCR) family, is implicated in various physiological and pathological processes, making it a significant target for drug discovery.[1][2][3] this compound serves as a critical tool for investigating the therapeutic potential of A3AR modulation.

Introduction to this compound

This compound is a selective antagonist for the human A3 adenosine receptor, demonstrating a high affinity for this receptor subtype. Its primary mechanism of action involves blocking the binding of the endogenous agonist adenosine and other synthetic agonists to the A3AR, thereby inhibiting the downstream signaling cascade.[4] The A3AR is a Gi/o-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[5] By antagonizing this receptor, this compound can reverse these effects, making it a valuable compound for studying the roles of the A3AR in conditions such as inflammation, cancer, and glaucoma.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound, providing a comparative overview of its in vitro activity.

| Parameter | Value | Assay Type | Cell Line | Radioligand/Agonist | Reference |

| Ki | 7.66 nM | Radioligand Binding | - | - | |

| IC50 | [Data not explicitly found for this compound in the provided search results. This is a placeholder for experimentally determined values.] | Functional cAMP Assay | hA3AR-expressing cells (e.g., HEK-293, CHO) | Agonist (e.g., NECA, IB-MECA) | - |

| pA2 | [Data not explicitly found for this compound. This value is determined from Schild analysis in functional assays.] | Functional Assay | hA3AR-expressing cells (e.g., HEK-293, CHO) | Agonist (e.g., NECA, IB-MECA) |

Note: The IC50 and pA2 values are crucial for fully characterizing the antagonist potency of this compound in a functional context. Researchers are encouraged to determine these values experimentally using the protocols outlined below.

Experimental Protocols

Two key in vitro assays are detailed below for the characterization of this compound: a Radioligand Binding Assay to determine its affinity for the A3AR and a Functional cAMP Accumulation Assay to assess its antagonist potency.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the human A3 adenosine receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell Membranes: Membranes from HEK-293 or CHO cells stably expressing the human A3AR.

-

Radioligand: [125I]AB-MECA (N6-(4-amino-3-iodobenzyl)adenosine-5'-N-methyluronamide).

-

Non-specific Binding Control: A high concentration of a known A3AR agonist or antagonist (e.g., 1 µM IB-MECA).

-

This compound: A range of concentrations.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 8.0.

-

Adenosine Deaminase (ADA): To remove endogenous adenosine.

-